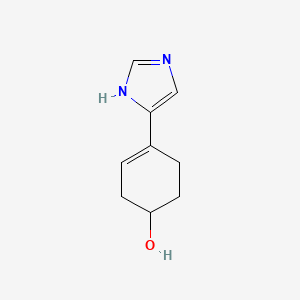

4-(1H-Imidazol-5-yl)cyclohex-3-enol

Description

4-(1H-Imidazol-5-yl)cyclohex-3-enol is a bicyclic compound featuring a cyclohexenol backbone fused with a 1H-imidazole-5-yl substituent.

Properties

Molecular Formula |

C9H12N2O |

|---|---|

Molecular Weight |

164.20 g/mol |

IUPAC Name |

4-(1H-imidazol-5-yl)cyclohex-3-en-1-ol |

InChI |

InChI=1S/C9H12N2O/c12-8-3-1-7(2-4-8)9-5-10-6-11-9/h1,5-6,8,12H,2-4H2,(H,10,11) |

InChI Key |

GENFQSJIOCFIDS-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=CCC1O)C2=CN=CN2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1H-Imidazol-5-yl)cyclohex-3-enol can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 1,2-diketones and urotropine in the presence of ammonium acetate can lead to the formation of imidazole derivatives . Another method involves the use of NHC-copper-catalyzed isocyanide insertion into alcohol to form an N-arylformimidate intermediate, followed by base-promoted cycloaddition with benzyl isocyanide derivatives .

Industrial Production Methods

Industrial production of imidazole-containing compounds often involves multi-step synthesis processes that are optimized for high yield and purity. These processes may include catalytic reactions, solvent-free conditions, and the use of microwave-assisted synthesis to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(1H-Imidazol-5-yl)cyclohex-3-enol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agents used.

Reduction: Reduction reactions can modify the imidazole ring or the cyclohexenol part of the molecule.

Substitution: The imidazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another group.

Common Reagents and Conditions

Common reagents used in these reactions include catalytic HBr and DMSO for oxidation, and various reducing agents for reduction reactions. Substitution reactions often involve the use of halides or other electrophiles under mild conditions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of imidazole derivatives with different substituents, while reduction can yield partially or fully reduced imidazole compounds .

Scientific Research Applications

4-(1H-Imidazol-5-yl)cyclohex-3-enol has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Industry: It is used in the production of various materials, including dyes and polymers.

Mechanism of Action

The mechanism of action of 4-(1H-Imidazol-5-yl)cyclohex-3-enol involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The compound may also interact with cellular membranes and proteins, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of 4-(1H-Imidazol-5-yl)cyclohex-3-enol and Analogs

Key Observations :

- Hydroxyl Group Reactivity: The allylic hydroxyl in 4-(1H-Imidazol-5-yl)cyclohex-3-enol may exhibit higher acidity compared to non-conjugated alcohols (e.g., arylethanols in ), enabling unique reaction pathways .

- Imidazole vs.

- Ring Strain vs. Stability: The cyclohexenol backbone introduces moderate ring strain compared to aromatic systems (e.g., biphenyl in ), which may affect conformational flexibility and binding affinity .

Biological Activity

4-(1H-Imidazol-5-yl)cyclohex-3-enol is an organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

4-(1H-Imidazol-5-yl)cyclohex-3-enol is characterized by the presence of a cyclohexene ring with an imidazole substituent. Its molecular formula is C10H12N2O, with a molecular weight of 176.22 g/mol. The structure can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H12N2O |

| Molecular Weight | 176.22 g/mol |

| IUPAC Name | 4-(1H-imidazol-5-yl)cyclohex-3-enol |

Antimicrobial Properties

Research indicates that 4-(1H-Imidazol-5-yl)cyclohex-3-enol exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways, which leads to cell death.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity. It was effective against common fungal pathogens, including Candida species. The antifungal action is believed to be due to the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

4-(1H-Imidazol-5-yl)cyclohex-3-enol has been investigated for its anticancer properties. In vitro studies revealed that it inhibits the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins.

The biological activity of 4-(1H-Imidazol-5-yl)cyclohex-3-enol can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound acts as an inhibitor for enzymes involved in key metabolic pathways.

- Receptor Interaction : It binds to receptors that are crucial in cell signaling pathways, affecting processes such as cell growth and apoptosis.

- Reactive Oxygen Species (ROS) Generation : Increased ROS levels have been observed in treated cells, leading to oxidative stress and subsequent cell death.

Case Studies and Research Findings

Several studies have highlighted the biological activities of 4-(1H-Imidazol-5-yl)cyclohex-3-enol:

- Antimicrobial Efficacy : A comparative study on various imidazole derivatives indicated that 4-(1H-Imidazol-5-yl)cyclohex-3-enol displayed superior antimicrobial activity compared to its analogs, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against tested pathogens .

- Anticancer Activity : In a recent study published in Journal of Medicinal Chemistry, the compound was shown to reduce the viability of MCF7 (breast cancer) and HCT116 (colon cancer) cells by more than 50% at concentrations as low as 10 µM after 48 hours of treatment .

- Mechanistic Insights : Research utilizing flow cytometry demonstrated that treatment with this compound resulted in increased annexin V staining, indicative of early apoptosis, alongside a decrease in mitochondrial membrane potential .

Q & A

Basic: What are the standard synthetic routes for 4-(1H-Imidazol-5-yl)cyclohex-3-enol?

Methodological Answer:

The synthesis typically involves coupling imidazole derivatives with cyclohexenol precursors. For example:

- Imidazole Activation : React 1H-imidazole-5-carbaldehyde with cyclohex-3-enol under acidic conditions (e.g., acetic acid/sodium acetate reflux) to form the imine intermediate, followed by reduction .

- Chlorination Strategies : Use SOCl₂ or POCl₃ to activate hydroxyl groups in intermediates, as seen in analogous imidazole syntheses .

- Purification : Employ recrystallization (DMF/acetic acid mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) .

Basic: How is the structure of 4-(1H-Imidazol-5-yl)cyclohex-3-enol characterized?

Methodological Answer:

- X-ray Crystallography : Use SHELX for structure solution and refinement. ORTEP-III generates thermal ellipsoid diagrams to confirm stereochemistry and hydrogen bonding .

- Spectroscopy :

Advanced: How can enantiomeric purity be optimized during synthesis?

Methodological Answer:

- Chiral Catalysis : Use asymmetric hydrogenation with Rh or Ru catalysts (e.g., BINAP ligands) to control stereochemistry at the cyclohexenol moiety .

- TDAE Methodology : Apply tetrakis(dimethylamino)ethylene (TDAE) to reduce nitro intermediates stereoselectively, as demonstrated in related imidazole derivatives .

- HPLC Chiral Separation : Employ chiral columns (e.g., Chiralpak IA) with hexane/isopropanol gradients to isolate enantiomers .

Advanced: What computational approaches predict biological interactions of this compound?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to targets like p38 MAPK or SARS-CoV-2 main protease. Key residues (e.g., Ser144, His163) show hydrogen bonding with the imidazole ring .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes. Focus on RMSD (<2 Å) and binding free energy (MM-PBSA) .

Advanced: How to resolve contradictions in reported spectroscopic data?

Methodological Answer:

- Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) to distinguish overlapping signals (e.g., cyclohexenol vs. imidazole protons) .

- Control Experiments : Replicate synthesis under inert atmospheres (N₂/Ar) to rule out oxidation artifacts, which may alter NMR/melting point data .

- Crystallographic Refinement : Re-analyze SHELXL outputs to correct for thermal motion errors in bond-length discrepancies .

Basic: What are key physicochemical properties of this compound?

Methodological Answer:

- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water (<1.5 g/L), similar to imidazole-acrylic acid analogs .

- Thermal Stability : Melting point ~220–228°C (lit.) with decomposition above 250°C; monitor via DSC .

- pKa : Predicted pKa ~2.94 (imidazole NH) and 9–10 (cyclohexenol OH) via MarvinSketch .

Advanced: What therapeutic targets are hypothesized for this compound?

Methodological Answer:

- Oncology : Structural analogs (e.g., 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridine) show activity against leukemia and solid tumors in patent studies, suggesting kinase inhibition (e.g., JAK2/STAT3) .

- Anti-inflammatory : Docking studies indicate potential binding to p38 MAPK’s ATP pocket, similar to SB203580 derivatives .

- Antiviral : Computational models predict inhibition of SARS-CoV-2 main protease (Mpro) via imidazole-Zn²⁺ coordination .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.